![molecular formula C14H10O6 B12369255 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is a hydroxylated derivative of benzo[c]chromen-6-one. This compound is known for its unique structural features and potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of a benzo[c]chromen-6-one core with four hydroxyl groups and a methyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one typically involves the hydroxylation of a benzo[c]chromen-6-one precursor. One common method includes the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[c]chromen-6-one derivatives.
Substitution: Formation of halogenated or alkylated benzo[c]chromen-6-one derivatives.
Applications De Recherche Scientifique
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Acts as a fluorescent probe for detecting metal ions, such as iron (III), in biological samples.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways:
Metal Ion Binding: The hydroxyl groups facilitate binding to metal ions, making it an effective fluorescent sensor for iron (III) ions.
Enzyme Inhibition: The compound can inhibit phosphodiesterase II, which plays a role in regulating intracellular levels of cyclic nucleotides.
Neuroprotection: Its neuroprotective effects are attributed to its antioxidant properties and ability to modulate signaling pathways involved in cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure but lacks the methyl group at position 1.
3-Hydroxy-6H-benzo[c]chromen-6-one: Lacks the hydroxyl groups at positions 7, 8, and 9.
Uniqueness
3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to act as a selective fluorescent sensor for iron (III) ions and its potential neuroprotective effects set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H10O6 |
|---|---|
Poids moléculaire |
274.22 g/mol |
Nom IUPAC |
3,7,8,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O6/c1-5-2-6(15)3-9-10(5)7-4-8(16)12(17)13(18)11(7)14(19)20-9/h2-4,15-18H,1H3 |
Clé InChI |
RXMRZEAEDPSQPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C3=CC(=C(C(=C3C(=O)O2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)

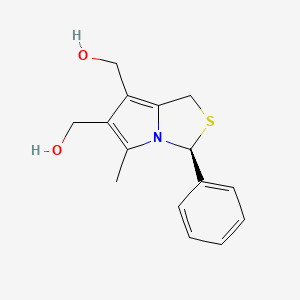
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
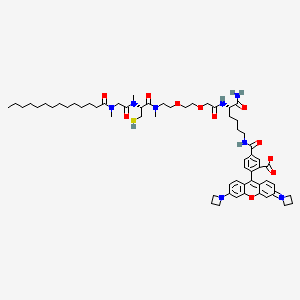


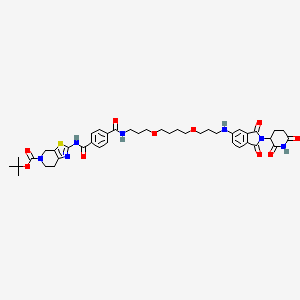

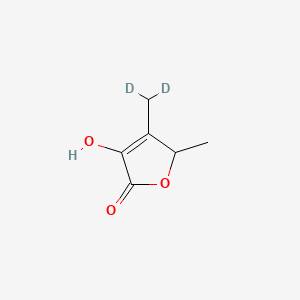
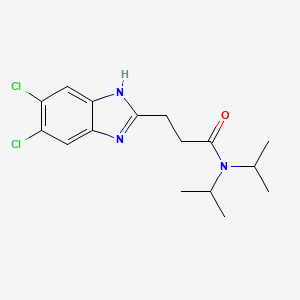
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)

